3-Ethylhexanoic acid

Overview

Description

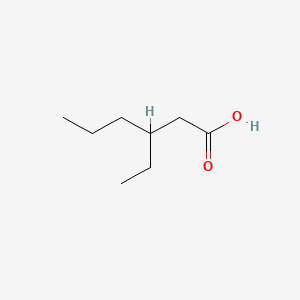

3-Ethylhexanoic acid is an organic compound with the molecular formula C8H16O2. It is a carboxylic acid that is structurally characterized by an ethyl group attached to the third carbon of a hexanoic acid chain. This compound is known for its applications in various industrial and chemical processes due to its unique properties.

Mechanism of Action

Biochemical Pathways

Fatty acids like 3-ethylhexanoic acid are generally involved in lipid metabolism and can be broken down through β-oxidation to produce energy .

Pharmacokinetics

A study on a similar compound, di (2-ethylhexyl) adipate (deha), suggests that approximately 12% of deha was eliminated as non-specific metabolites, principally 2-ethylhexanoic acid .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound . For instance, factors such as pH, temperature, and the presence of other compounds can affect its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethylhexanoic acid can be synthesized through several methods. One common method involves the oxidation of 3-ethylhexanal using oxygen or air in the presence of a catalyst such as N-hydroxyphthalimide in isobutanol as a solvent . This method is efficient and yields high selectivity for this compound.

Industrial Production Methods: In industrial settings, this compound is often produced from butanal, which is a product of propylene hydroformylation. The process involves aldol condensation of butanal to form 2-ethylhexenal, followed by hydrogenation to produce 2-ethylhexanal. The final step is the oxidation of 2-ethylhexanal to this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethylhexanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols.

Substitution: It can participate in substitution reactions to form esters and amides.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen, air, and catalysts like N-hydroxyphthalimide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Acid chlorides and alcohols are commonly used reagents for esterification reactions.

Major Products:

Oxidation: Produces ketones or aldehydes.

Reduction: Produces alcohols.

Substitution: Produces esters and amides.

Scientific Research Applications

3-Ethylhexanoic acid has a wide range of applications in scientific research and industry:

Chemistry: It is used as a precursor for the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: It is used in the study of metabolic pathways and enzyme functions.

Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.

Industry: It is used in the production of plasticizers, lubricants, and corrosion inhibitors

Comparison with Similar Compounds

2-Ethylhexanoic acid: Similar in structure but with the ethyl group attached to the second carbon.

Hexanoic acid: Lacks the ethyl group, making it less branched.

Valproic acid: A branched-chain carboxylic acid with anticonvulsant properties.

Uniqueness: 3-Ethylhexanoic acid is unique due to its specific branching, which imparts distinct physical and chemical properties. This branching affects its reactivity and solubility, making it suitable for specialized industrial applications .

Biological Activity

3-Ethylhexanoic acid (3-EHA) is a branched-chain fatty acid with the molecular formula . It has garnered attention in various fields, including biochemistry and toxicology, due to its diverse biological activities. This article aims to explore the biological activity of 3-EHA, focusing on its toxicological profile, potential health effects, and relevant case studies.

- Molecular Weight : 144.21 g/mol

- Structure :

- This compound Structure

Biological Activity Overview

This compound is primarily known for its role as a metabolite and its interactions with biological systems. It is associated with various biochemical pathways and has been studied for its potential effects on human health.

Toxicological Profile

- Acute Toxicity : Studies indicate that 3-EHA exhibits low acute toxicity through dermal, oral, and inhalation routes. This conclusion is supported by safety assessments that report no significant adverse effects at typical exposure levels .

- Reproductive and Developmental Toxicity : Research suggests that while 3-EHA itself has not shown significant reproductive toxicity, its metabolic precursor, 2-ethylhexanoic acid (2-EHA), has been linked to liver and developmental toxicity in animal models. The mechanism involves metallothionein induction leading to zinc deficiency in developing embryos .

- Chronic Exposure Effects : Chronic exposure to 3-EHA may lead to cumulative effects similar to those observed with other alkyl acids. The NIOSH occupational exposure banding process categorizes it based on its potential health risks across multiple endpoints, including reproductive toxicity and specific target organ toxicity .

Case Study 1: Developmental Toxicity Mechanism

A study investigated the developmental toxicity of 2-EHA, revealing that maternal liver toxicity could induce a cascade of effects detrimental to embryo development. Zinc supplementation was shown to mitigate these effects, highlighting the importance of nutritional status in modulating toxicity outcomes .

Case Study 2: Antioxidant Properties

Research has indicated that certain branched-chain fatty acids, including 3-EHA, possess antioxidant properties. A study demonstrated that these fatty acids could inhibit lipid peroxidation, suggesting a protective role against oxidative stress in biological systems .

Summary of Toxicological Findings

| Endpoint | Observed Effect | Reference |

|---|---|---|

| Acute Toxicity | Low toxicity | |

| Reproductive Toxicity | No significant findings | |

| Developmental Toxicity | Linked to zinc deficiency | |

| Antioxidant Activity | Inhibits lipid peroxidation |

Occupational Exposure Banding

| Band | Exposure Concentration Range | Health Effects Considered |

|---|---|---|

| A | Highest exposure | Acute toxicity |

| B | Moderate exposure | Reproductive toxicity |

| C | Lower exposure | Specific target organ toxicity |

| D | Lowest exposure | Chronic effects |

| E | Minimal exposure | Non-significant effects |

Properties

IUPAC Name |

3-ethylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-3-5-7(4-2)6-8(9)10/h7H,3-6H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDUVVCVCAPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CC)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40961424 | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41065-91-2 | |

| Record name | Hexanoic acid, 3-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041065912 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40961424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.